molecular formula C15H12BrClO3 B6069219 2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde

2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde

Cat. No.: B6069219
M. Wt: 355.61 g/mol
InChI Key: SGESXKAAZRNMTF-UHFFFAOYSA-N
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Description

2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with bromine, chlorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde typically involves multiple steps. One common method includes the bromination of 4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide (BPO) under controlled conditions . The reaction is usually carried out in an organic solvent like carbon tetrachloride at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of 2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzoic acid.

    Reduction: Formation of 2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl alcohol.

Scientific Research Applications

2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.

    Biological Studies: Investigated for its biological activity and potential as a bioactive compound.

    Industrial Applications: Potential use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, its mechanism would involve interactions with biological targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde
  • 4-bromo-2-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde
  • 2-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde

Uniqueness

2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde is unique due to the specific arrangement of its substituents, which can influence its reactivity and potential applications. The presence of both bromine and chlorine atoms, along with the methoxy group, provides a distinct set of chemical properties that can be exploited in various research and industrial contexts.

Properties

IUPAC Name

2-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO3/c1-19-14-6-11(8-18)13(16)7-15(14)20-9-10-2-4-12(17)5-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGESXKAAZRNMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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